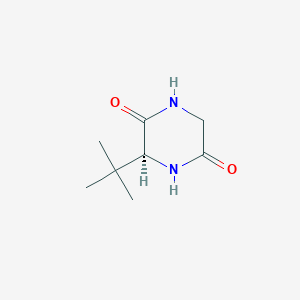![molecular formula C11H12F3NO3 B1333474 Ethyl 2-[4-(trifluoromethoxy)anilino]acetate CAS No. 306935-79-5](/img/structure/B1333474.png)
Ethyl 2-[4-(trifluoromethoxy)anilino]acetate
Descripción general
Descripción
Ethyl 2-[4-(trifluoromethoxy)anilino]acetate is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethoxy group attached to an aniline moiety, which is further connected to an ethyl acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate typically involves the reaction of 4-(trifluoromethoxy)aniline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-[4-(trifluoromethoxy)anilino]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ethyl acetate group can be substituted by nucleophiles under basic conditions.
Oxidation: The aniline moiety can be oxidized to form corresponding nitro or azo compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in DMF.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Substituted ethyl esters.
Oxidation: Nitro or azo derivatives.
Reduction: Amines or other reduced forms.
Aplicaciones Científicas De Investigación
Ethyl 2-[4-(trifluoromethoxy)anilino]acetate has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals .
Mecanismo De Acción
The mechanism of action of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Ethyl 2-[4-(methoxy)anilino]acetate
- Ethyl 2-[4-(fluoro)anilino]acetate
- Ethyl 2-[4-(trifluoromethyl)anilino]acetate
Comparison: Ethyl 2-[4-(trifluoromethoxy)anilino]acetate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity compared to its methoxy or fluoro analogs. Additionally, the trifluoromethoxy group can influence the compound’s biological activity, making it a valuable scaffold in drug discovery and development .
Propiedades
IUPAC Name |
ethyl 2-[4-(trifluoromethoxy)anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-2-17-10(16)7-15-8-3-5-9(6-4-8)18-11(12,13)14/h3-6,15H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHJUHOZXLJSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369750 | |
| Record name | ethyl 2-[4-(trifluoromethoxy)anilino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
306935-79-5 | |
| Record name | N-[4-(Trifluoromethoxy)phenyl]glycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-[4-(trifluoromethoxy)anilino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1333406.png)








